molecular formula C11H10ClN B3100823 8-Chloro-2,6-dimethylquinoline CAS No. 1378255-37-8

8-Chloro-2,6-dimethylquinoline

Cat. No.: B3100823
CAS No.: 1378255-37-8
M. Wt: 191.65
InChI Key: YHKJUECZXUIAHM-UHFFFAOYSA-N
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Description

8-Chloro-2,6-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a chlorine atom at the 8th position and two methyl groups at the 2nd and 6th positions on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2,6-dimethylquinoline typically involves the chlorination of 2,6-dimethylquinoline. One common method is the reaction of 2,6-dimethylquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}7\text{N} + \text{Cl}2 \rightarrow \text{C}{11}\text{H}{10}\text{ClN} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2,6-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly employed.

Major Products:

    Substitution: Products include 8-amino-2,6-dimethylquinoline and 8-thio-2,6-dimethylquinoline.

    Oxidation: Products include 2,6-dimethylquinoline-8-carboxylic acid.

    Reduction: Products include 2,6-dimethyl-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

8-Chloro-2,6-dimethylquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its fluorescent properties.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Chloro-2,6-dimethylquinoline involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. It also inhibits certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs.

    4-Chloro-2,6,8-trimethylquinoline: Known for its antimicrobial properties.

    4-Chloro-2,6-dimethylquinoline: Shares similar structural features but differs in the position of the chlorine atom.

Uniqueness: 8-Chloro-2,6-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-chloro-2,6-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-5-9-4-3-8(2)13-11(9)10(12)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKJUECZXUIAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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